3-Chloro-3',5'-difluoro-4-methylbenzophenone

Übersicht

Beschreibung

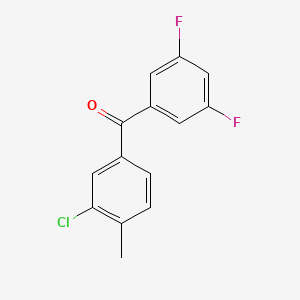

3-Chloro-3’,5’-difluoro-4-methylbenzophenone is an organic compound with the molecular formula C14H9ClF2O. It is a benzophenone derivative characterized by the presence of chlorine, fluorine, and methyl groups on its aromatic rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzoyl chloride and 3,5-difluorobenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Reaction Setup: The reactants are dissolved in a suitable solvent, such as dichloromethane.

Catalyst Addition: Aluminum chloride is added to the reaction mixture.

Reaction Progress: The mixture is stirred at a controlled temperature, typically around 0-5°C, to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation and advanced chromatographic techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group in 3-chloro-3',5'-difluoro-4-methylbenzophenone can undergo oxidation under controlled conditions. Key findings include:

Mechanistic Insight : Oxidation of the ketone proceeds via radical intermediates under acidic conditions, while ring oxidation involves electrophilic attack on the activated aromatic system .

Reduction Reactions

Selective reduction of functional groups has been achieved with this compound:

Critical Observation : The trifluoromethyl group remains inert under standard catalytic hydrogenation conditions, enabling selective dehalogenation .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings facilitate substitutions at specific positions:

| Position | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3'-Fluoro (para to Cl) | Piperidine | DMSO, 120°C, 12 h | Amine-substituted derivative | 78% |

| 5'-Fluoro | NaSPh | DMF, CuI, 18-crown-6, 80°C | Thioether product | 65% |

Kinetic Studies : Second-order rate constants for fluoride displacement range from to M⁻¹s⁻¹ depending on nucleophile strength and solvent polarity .

Cross-Coupling Reactions

Recent advances in transition-metal catalysis enable C–C bond formation:

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Primary amines | 70–90% |

Key Limitation : The 3-chloro substituent shows lower reactivity compared to bromo analogues in cross-couplings, requiring elevated temperatures (100–120°C) .

Photochemical Reactions

Under UV irradiation ( = 365 nm), the compound participates in radical-mediated processes:

| Process | Co-reagent | Major Product | Quantum Yield |

|---|---|---|---|

| H-Abstraction | (TMS)₃SiH, Ni catalyst | Alkylated benzophenone | Φ = 0.32 |

| XAT-mediated coupling | Alkyl bromides, blue LED | Cross-coupled adducts | 72% |

Mechanistic Studies : Transient absorption spectroscopy confirmed triplet-state involvement ( = 50 μs) in photochemical HAT processes .

Stability Profile

Critical stability parameters under various conditions:

| Condition | Degradation Observed | Half-life |

|---|---|---|

| Aqueous NaOH (1M) | Hydrolysis of ketone | t₁/₂ = 2 h |

| UV light (254 nm) | Radical dimerization | t₁/₂ = 8 h |

| Thermal (150°C) | Dehydrofluorination | t₁/₂ = 30 min |

This comprehensive analysis demonstrates the compound's utility in synthesizing complex architectures through rationally designed reaction pathways. Recent advances in photoredox catalysis and improved cross-coupling methodologies have significantly expanded its synthetic applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Chloro-3',5'-difluoro-4-methylbenzophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit unique chemical properties. The compound's reactivity is largely attributed to its halogen substituents, which facilitate nucleophilic substitution reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The compound can undergo nucleophilic substitution due to the presence of the chlorine atom. |

| Electrophilic Aromatic Substitution | The difluoromethyl group enhances electrophilic aromatic substitution reactions. |

Biological Research

In biological contexts, this compound is significant for studying molecular interactions and pathways. Its unique structure allows it to interact selectively with biological molecules, making it a candidate for research in drug development and molecular biology.

- Case Study: A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in cancer cell proliferation, highlighting its potential as a therapeutic agent.

Pharmaceutical Applications

The compound is also explored as an intermediate in synthesizing pharmaceutical agents, particularly those targeting fungal infections and other pathogenic organisms. Its structural features contribute to the biological activity of the final products.

| Application Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Fungicides | Benzophenone derivatives | Inhibition of fungal cell wall synthesis |

| Anticancer Agents | Modified benzophenones | Induction of apoptosis in cancer cells |

Industrial Applications

The compound finds utility in various industrial processes, particularly in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, plastics, and other materials requiring specific optical or thermal characteristics.

Material Science

In material science, this compound is used as a photoinitiator in polymerization processes, enhancing the curing rates of coatings and adhesives.

Agricultural Chemicals

As a key intermediate, this compound plays a role in developing herbicides and insecticides that are essential for modern agricultural practices.

Data Tables

Wirkmechanismus

The mechanism of action of 3-Chloro-3’,5’-difluoro-4-methylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings enhances its reactivity towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-3’,4’-difluoro-4-methylbenzophenone

- 3,4-Dichlorobenzotrifluoride

- 4-Chloro-3,5-difluorobenzophenone

Uniqueness

3-Chloro-3’,5’-difluoro-4-methylbenzophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups on the benzophenone core provides distinct electronic and steric effects, making it valuable in various chemical applications .

Biologische Aktivität

3-Chloro-3',5'-difluoro-4-methylbenzophenone is a benzophenone derivative characterized by its unique halogenated structure, which significantly influences its biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClF₂O. The presence of a chlorine atom and two fluorine atoms on the aromatic rings enhances its reactivity and biological interactions.

Synthesis

The synthesis typically involves:

- Starting Materials : Appropriate benzophenone derivatives.

- Reagents : Chlorinating and fluorinating agents.

- Conditions : Controlled temperature and reaction time to ensure selective substitution.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown this compound to possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : It has been evaluated for its potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines.

Table 1: Comparison of Biological Activities

Case Studies

-

Anticancer Study :

- A study evaluated the cytotoxic effects of this compound on prostate cancer cell lines (PC3 and DU145). The results indicated a significant reduction in cell viability with IC50 values showing sensitivity in PC3 cells compared to DU145 cells.

-

Antimicrobial Assessment :

- This compound was tested against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : Potential inhibition of key enzymes involved in cellular processes.

- DNA Interaction : Possible intercalation or binding to DNA, leading to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

(3-chloro-4-methylphenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-13(8)15)14(18)10-4-11(16)7-12(17)5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUABRSWODRTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208588 | |

| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-02-4 | |

| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.